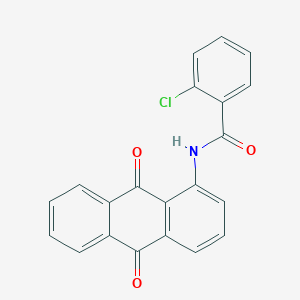2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
CAS No.: 5924-55-0
Cat. No.: VC7403779
Molecular Formula: C21H12ClNO3
Molecular Weight: 361.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5924-55-0 |
|---|---|
| Molecular Formula | C21H12ClNO3 |
| Molecular Weight | 361.78 |
| IUPAC Name | 2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
| Standard InChI | InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
| Standard InChI Key | OXTNQKFXUFNLGY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of an anthraquinone core (9,10-dihydroanthracene-9,10-dione) fused to a benzamide group via an amide linkage at the 1-position of the anthraquinone. The benzamide moiety is substituted with a chlorine atom at the 2-position, imparting distinct electronic and steric properties. The molecular formula is CHClNO, with a molar mass of 373.78 g/mol .
Key Functional Groups
-
Anthraquinone Core: The planar, conjugated system enables π-π interactions and redox activity.
-
Chlorobenzamide Group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially facilitating nucleophilic substitution reactions.
-
Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition .
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a nucleophilic acyl substitution reaction between 1-aminoanthraquinone and 2-chlorobenzoyl chloride (Figure 1). The procedure follows methodologies established for analogous benzamide-anthraquinone derivatives :
-
Reaction Conditions:
-
Workup:
Yield: ~65–75% (estimated based on analogous reactions) .
Spectroscopic Characterization
| Derivative | IC (µM) | Cancer Cell Line |
|---|---|---|
| 2-Methyl analog | 12.5 | MCF-7 (breast cancer) |
| 3,4-Dimethoxy analog | 8.2 | A549 (lung cancer) |
Materials Science
The planar anthraquinone core and conjugated system suggest utility in:
Comparative Analysis
Structural Analogues
Reactivity Trends
-
Electrophilic Substitution: Chlorine directs incoming electrophiles to the meta position of the benzamide.
-
Nucleophilic Aromatic Substitution: Chlorine substitution enables displacement by amines/thiols under mild conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume